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Compound of Interest

Compound Name: Nilotinib hydrochloride dihydrate

Cat. No.: B12762665 Get Quote

Application Note:
A Stability-Indicating RP-HPLC Method for the
Analysis of Nilotinib Hydrochloride Dihydrate
Introduction

Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

[1] Ensuring the purity and stability of the active pharmaceutical ingredient (API), Nilotinib
hydrochloride dihydrate, is critical for its safety and efficacy. This application note describes a

robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC)

method for the quantitative analysis of Nilotinib hydrochloride dihydrate in bulk drug

substance and pharmaceutical formulations. The method is designed to separate Nilotinib from

its potential degradation products and process-related impurities.

Physicochemical Properties of Nilotinib Hydrochloride Dihydrate

A thorough understanding of the physicochemical properties of Nilotinib hydrochloride
dihydrate is essential for the development of a robust analytical method.
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Property Value

Molecular Formula C₂₈H₂₂F₃N₇O·HCl·2H₂O

Molecular Weight 602.02 g/mol [2]

pKa pKa1: 2.1, pKa2: 5.4[3][4]

Solubility

pH-dependent; practically insoluble in buffer

solutions with pH 4.5 and higher.[3][4] Soluble in

DMSO.[5]

UV λmax Approximately 260 nm[1]

Forced Degradation Studies

Forced degradation studies are crucial for developing a stability-indicating method. Nilotinib

has been shown to degrade under various stress conditions.

Stress Condition Degradation Products

Acid Hydrolysis Degradation observed.[6][7][8]

Base Hydrolysis Degradation observed.[6][7][8]

Oxidation Degradation observed.[6][7][8]

Thermal Stable.[6][7][8]

Photolytic Stable.[6][7][8]

Experimental Protocol
1. Materials and Reagents

Nilotinib hydrochloride dihydrate reference standard

HPLC grade acetonitrile

HPLC grade methanol
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Potassium dihydrogen phosphate (KH₂PO₄)

Orthophosphoric acid

High-purity water

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Parameter Condition

HPLC Column C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase A
20 mM Potassium Dihydrogen Phosphate buffer

(pH adjusted to 3.5 with orthophosphoric acid)

Mobile Phase B Acetonitrile

Gradient

0-5 min: 30% B, 5-15 min: 30-70% B, 15-20

min: 70% B, 20-22 min: 70-30% B, 22-25 min:

30% B

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 260 nm[1]

Injection Volume 10 µL

Diluent Methanol and Water (1:1 v/v)[9]

3. Preparation of Solutions

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of high-purity

water. Adjust the pH to 3.5 with diluted orthophosphoric acid.

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg

of Nilotinib hydrochloride dihydrate reference standard in 25 mL of diluent.
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Standard Solution (100 µg/mL): Dilute 5 mL of the standard stock solution to 50 mL with the

diluent.

Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard solution. For

formulations, weigh and finely powder a representative sample. Dissolve an amount of

powder equivalent to 25 mg of Nilotinib in 25 mL of diluent, sonicate for 15 minutes, and

dilute to a final concentration of 100 µg/mL with the diluent. Filter the solution through a 0.45

µm syringe filter before injection.

4. Method Validation

The developed method should be validated according to the International Council for

Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table

below.

Validation Parameter Acceptance Criteria

System Suitability Tailing factor ≤ 2.0, Theoretical plates > 2000

Specificity

The peak for Nilotinib should be pure and well-

resolved from any degradation products or

impurities.

Linearity
Correlation coefficient (r²) ≥ 0.999 over the

concentration range.

Accuracy % Recovery should be within 98.0% to 102.0%.

Precision
% RSD for replicate injections should be ≤

2.0%.

Limit of Detection (LOD) Signal-to-noise ratio of 3:1.

Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.

Robustness

The method should remain unaffected by small,

deliberate variations in method parameters such

as pH of the mobile phase, column temperature,

and flow rate.
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Data Presentation
The following tables summarize the expected data from the method validation.

System Suitability

Parameter Result Acceptance Criteria

Retention Time (min) ~ 10.5 -

Tailing Factor 1.2 ≤ 2.0

Theoretical Plates > 5000 > 2000

Linearity

Concentration (µg/mL) Peak Area

25 Value

50 Value

75 Value

100 Value

125 Value

150 Value

Correlation Coefficient (r²) ≥ 0.999

Accuracy (% Recovery)
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Spiked Level
Amount Added
(µg/mL)

Amount Found
(µg/mL)

% Recovery

80% 80 Value Value

100% 100 Value Value

120% 120 Value Value

Mean % Recovery 98.0 - 102.0

Precision (% RSD)

Injection Peak Area

1 Value

2 Value

3 Value

4 Value

5 Value

6 Value

Mean Value

Standard Deviation Value

% RSD ≤ 2.0%

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12762665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Method Development

Phase 2: Method Validation

Phase 3: Application

Literature Review & Physicochemical Properties

Initial Chromatographic Conditions Selection
(Column, Mobile Phase, Wavelength)

Method Optimization
(pH, Gradient, Flow Rate, Temperature)

Forced Degradation Studies

System Suitability Testing

Specificity & Selectivity

Linearity & Range

Accuracy & Precision

LOD & LOQ Determination

Robustness Testing

Routine Analysis of Bulk Drug & Formulations

Stability Studies
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Assay & Impurity Methods Impurity Methods All Methods

Method Validation (ICH Q2(R1))

Accuracy Precision
(Repeatability, Intermediate) Specificity Linearity Range Limit of Detection (LOD) Limit of Quantitation (LOQ) Robustness System Suitability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12762665#rp-hplc-method-development-for-nilotinib-
hydrochloride-dihydrate-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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